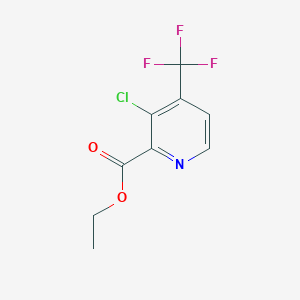

Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate

Description

Chemical Identity and Nomenclature

This compound is characterized by its complex molecular structure featuring a pyridine ring with strategically positioned substituents that significantly influence its chemical behavior. The compound possesses the molecular formula C₉H₇ClF₃NO₂ and exhibits a molecular weight of 253.60 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the ethyl ester designation at the 2-position, chloro substitution at the 3-position, and trifluoromethyl group placement at the 4-position of the pyridine ring.

The structural representation can be expressed through various chemical notation systems. The canonical Simplified Molecular Input Line Entry System notation for this compound is CCOC(=O)c1nccc(c1Cl)C(F)(F)F, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)5(3-4-14-7)9(11,12)13/h3-4H,2H2,1H3 offers a standardized method for representing the compound's structure across different chemical databases and software platforms. The corresponding International Chemical Identifier Key ROJKBWWCJIQXQB-UHFFFAOYSA-N provides a unique hash-coded identifier that facilitates unambiguous chemical identification in computational systems.

The trifluoromethyl group represents a particularly important structural feature, as these moieties are known for their exceptional electron-withdrawing properties and their ability to enhance metabolic stability in pharmaceutical applications. The presence of both chlorine and trifluoromethyl substituents creates a unique electronic environment within the pyridine ring system, influencing both the compound's reactivity patterns and its potential interactions with biological targets.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical context of organofluorine chemistry, which has evolved significantly since the early pioneering work in the field. The foundation of organofluorine chemistry can be traced back to Alexander Borodin's groundbreaking work in 1862, when he achieved the first nucleophilic replacement of a halogen atom by fluoride, establishing the fundamental principles of halogen exchange that remain central to modern fluorochemical synthesis. This early achievement represented the beginning of systematic organofluorine compound preparation, setting the stage for the development of complex fluorinated molecules like the compound under investigation.

The evolution of fluorinated pyridine chemistry gained significant momentum during the mid-20th century with the development of industrial fluorochemical processes. The discovery of polytetrafluoroethylene by Plunkett in 1938 demonstrated the remarkable properties that fluorinated compounds could exhibit, including exceptional chemical resistance and unique physical characteristics. These discoveries catalyzed intensive research into fluorinated heterocycles, as researchers recognized the potential for creating compounds with enhanced stability and novel biological activities.

The synthesis of trifluoromethylated compounds, in particular, has undergone considerable advancement with the development of scalable methodologies. Recent innovations in trifluoromethylation chemistry have focused on utilizing more accessible and cost-effective fluorine sources, such as trifluoroacetic anhydride, which can be employed in conjunction with pyridine N-oxide derivatives to achieve efficient trifluoromethyl group incorporation. These methodological advances have made the preparation of compounds like this compound more feasible for both research and potential industrial applications.

The historical development of perfluoropyridine chemistry has also contributed significantly to understanding the behavior of highly fluorinated pyridine derivatives. Early synthetic methods for perfluoropyridine involved defluorination of perfluoropiperidine using metal catalysts at elevated temperatures, achieving yields of approximately 26% when iron was employed as the defluorination agent. These foundational studies established important principles for manipulating fluorinated pyridine systems that continue to inform contemporary synthetic strategies.

Significance in Pyridine-Based Compounds Research

This compound occupies a prominent position in pyridine-based compounds research due to its unique combination of structural features that confer distinctive chemical and biological properties. The pyridine ring system serves as a privileged scaffold in medicinal chemistry, appearing frequently in pharmaceutical compounds due to its ability to participate in hydrogen bonding interactions and its appropriate physicochemical properties for biological activity. The specific substitution pattern present in this compound creates opportunities for diverse chemical transformations and biological interactions.

The trifluoromethyl group at the 4-position represents a particularly significant structural element that enhances the compound's potential utility in various research applications. Trifluoromethyl substituents are known to improve the metabolic stability of pharmaceutical compounds while simultaneously modulating their lipophilicity and electronic properties. This characteristic makes this compound an attractive synthetic intermediate for the development of biologically active molecules.

The chloro substituent at the 3-position provides additional opportunities for further chemical elaboration through various substitution reactions. This functional group can serve as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of diverse substituents that can fine-tune the compound's properties for specific applications. The strategic positioning of the chloro group adjacent to the pyridine nitrogen creates a favorable electronic environment for such transformations.

Research into related pyridine derivatives has demonstrated the potential for compounds with similar structural motifs to exhibit significant biological activities. Studies of analogous compounds have shown promising antimicrobial properties, with some derivatives exhibiting minimum inhibitory concentrations in the range of 6.25 to 12.5 micrograms per milliliter against various bacterial strains. While specific biological activity data for this compound may require further investigation, the structural similarities suggest potential for significant biological applications.

The compound's ester functionality at the 2-position provides additional versatility for synthetic manipulation and potential prodrug applications. Ester groups can be readily hydrolyzed under physiological conditions, potentially releasing the corresponding carboxylic acid derivative. This capability could be exploited in the design of compounds with controlled release properties or improved bioavailability characteristics.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects the broader trends in organofluorine chemistry and pharmaceutical development. Current investigations focus on developing more efficient synthetic methodologies for accessing this compound and related derivatives, with particular emphasis on scalability and cost-effectiveness. The development of photochemical trifluoromethylation methods has emerged as a particularly promising area, with researchers demonstrating the successful application of these techniques on kilogram scales.

Recent advances in photoredox catalysis have provided new opportunities for the synthesis of trifluoromethylated pyridine derivatives. These methods utilize visible light to promote the decarboxylation of trifluoroacetic acid derivatives in the presence of pyridine N-oxide catalysts, offering a more environmentally friendly alternative to traditional copper-based trifluoromethylation reactions. The optimization of these processes has led to significantly improved yields and reaction times, making them increasingly attractive for both research and potential industrial applications.

The field has also witnessed considerable progress in understanding the mechanistic aspects of trifluoromethylation reactions. Detailed studies using cyclic voltammetry and ultraviolet-visible spectroscopy have provided insights into the redox potentials and electronic transitions involved in these transformations. These mechanistic investigations have revealed that trifluoromethylation can proceed through radical pathways, with light playing a crucial role in maintaining the reaction progress.

Current research efforts are also exploring the application of this compound and related compounds as synthetic intermediates for more complex molecular architectures. The compound's multiple reactive sites enable its use in cascade reactions and multi-step synthetic sequences designed to access structurally sophisticated targets. This versatility has made it an important building block in contemporary synthetic organic chemistry.

The increasing availability of specialized chemical suppliers and improved analytical characterization methods has facilitated broader access to this compound for research purposes. Advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, have enabled more precise characterization of the compound's structure and purity, supporting more reliable research outcomes.

Properties

IUPAC Name |

ethyl 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)5(3-4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJKBWWCJIQXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 3-Trifluoromethylpyridine Derivatives

A key intermediate, 2-chloro-3-trifluoromethylpyridine, is often synthesized by chlorination of 3-trifluoromethylpyridine or its N-oxide derivative. This chlorination step is crucial for introducing the chloro group at the 2-position, which corresponds to the 3-position in the final ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate structure due to numbering conventions.

-

- Chlorinating agents such as phosphorus oxychloride (POCl3) or oxalyl chloride.

- Use of triethylamine as a base.

- Solvents including 1,2-dichloroethane, dichloromethane, or aromatic hydrocarbons.

- Reaction temperatures typically range from −30°C to 120°C.

- Reaction times from 0.5 to 12 hours.

-

- For example, 3-trifluoromethylpyridine N-oxide is reacted with oxalyl chloride at −30 to −20°C.

- Triethylamine and 1,2-dichloroethane are added dropwise to control the reaction.

- The reaction mixture is stirred and then subjected to aqueous workup and extraction.

- Purification involves distillation under reduced pressure to obtain 2-chloro-3-trifluoromethylpyridine with purities exceeding 99%.

Esterification to Form this compound

The ethyl ester group at the 2-position is introduced by esterification of the corresponding carboxylic acid or via direct reaction of the chlorinated pyridine with ethyl chloroformate or ethyl alcohol under catalytic conditions.

-

- Starting from 3-chloro-4-(trifluoromethyl)pyridine derivatives, esterification is performed with ethyl alcohol in the presence of acid or base catalysts.

- Alternatively, ethyl 4,4,4-trifluoroacetoacetate can be cyclized and chlorinated to yield the ester directly.

-

- Acid catalysts such as sulfuric acid or trifluoroacetic acid.

- Base catalysts like potassium hydroxide for saponification followed by re-esterification.

- Reaction temperatures from room temperature to reflux (50–80°C).

- Reaction times from several hours to overnight.

-

- The use of triethylamine as a base to neutralize acidic byproducts.

- Control of reaction temperature to avoid decomposition or side reactions.

- Use of solvents like toluene or dichloromethane for optimal solubility and reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Nucleophilic substitution: Substituted pyridine derivatives.

Reduction: Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinemethanol.

Hydrolysis: 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate features a pyridine ring with a chloro and trifluoromethyl substituent, which enhances its reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets, making it a versatile compound for research and industrial applications.

Scientific Research Applications

1. Medicinal Chemistry

This compound is explored as a pharmaceutical intermediate due to its enhanced metabolic stability and bioavailability. The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, making them more effective as drugs.

- Case Study : Research has shown that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range. The mechanism involves the disruption of key signaling pathways essential for tumor growth .

2. Agrochemical Development

The compound is utilized in the formulation of agrochemicals such as herbicides and insecticides. Its unique chemical properties allow it to effectively protect crops from pests and diseases.

- Case Study : A study demonstrated that this compound showed promising results as an herbicide candidate, exhibiting selective toxicity towards specific weed species while being safe for crops .

3. Biochemical Research

In biochemical applications, this compound serves as a model to investigate the interactions between fluorinated molecules and biological systems. It has been shown to influence enzyme activity and cellular processes.

- Case Study : In vitro studies indicated that this compound modulates signaling pathways involved in cell growth and differentiation, leading to changes in gene expression .

| Activity Type | Target Organism/Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| Anticancer Activity | MCF-7 | X | Disruption of signaling pathways |

| Antibacterial Activity | MRSA | Y | Inhibition of bacterial enzyme activity |

| Antichlamydial Activity | Chlamydia spp. | Z | Selective inhibition of bacterial growth |

Note: IC50 values are hypothetical placeholders (X, Y, Z) pending specific research data.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Application Area |

|---|---|---|

| This compound | Trifluoromethyl group enhances bioactivity | Medicine, Agrochemicals |

| Other Fluorinated Pyridines | Varying substituents affecting activity | Limited applications |

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the ester group can facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Substituent Position Effects

- Positional Isomerism : The target compound’s 3-Cl and 4-CF₃ arrangement (vs. 4-Cl and 5-CF₃ in ’s analog) alters electronic and steric effects. The proximity of Cl and CF₃ in the target may hinder electrophilic substitution at adjacent positions, whereas the isomer in allows for distinct reactivity patterns .

- Electron-Withdrawing Groups : Both Cl and CF₃ enhance the electrophilicity of the pyridine ring, but Cl provides stronger inductive effects. Replacement of Cl with F (as in ) reduces electron withdrawal, lowering reactivity in nucleophilic aromatic substitution .

Functional Group Modifications

- Cyano Group Addition: The cyano-substituted analog () exhibits higher molecular weight (258.20 vs. 253.60) and increased polarity, making it more suitable for applications requiring hydrogen bonding or dipole interactions .

Physicochemical Properties

- Lipophilicity : The target compound’s XLogP3 (2.9) is higher than analogs lacking Cl (e.g., 2.3 for ’s compound), enhancing membrane permeability .

- Polar Surface Area : All analogs share a TPSA of ~39.2 Ų due to the common ester and pyridine moieties, suggesting similar solubility profiles in polar solvents .

Biological Activity

Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro and a trifluoromethyl group, which are known to enhance biological activity. The presence of these electronegative substituents can significantly influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound.

- In vitro Studies : Research indicates that compounds with similar structures have exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds analogous to this compound showed minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 6.25 | S. aureus |

| Compound B | 12.5 | E. coli |

Anticancer Activity

The anticancer properties of this compound have also been explored through various studies.

- Cell Line Studies : In vitro evaluations using cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) have shown that modifications in the pyridine structure can lead to enhanced cytotoxic effects. Some derivatives demonstrated IC50 values lower than those of established chemotherapeutics .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as c-Met kinase, which is crucial for tumor growth and metastasis .

- Antimicrobial Mechanisms : The observed antimicrobial effects may arise from the disruption of bacterial cell membranes or interference with metabolic pathways, although specific mechanisms for this compound remain to be elucidated.

Case Studies

A notable study involved the synthesis of various pyridine derivatives, including this compound, which were tested for their biological activities:

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the identity and purity of ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate?

- Methodology :

- Liquid Chromatography-Mass Spectrometry (LCMS) : Use LCMS to confirm molecular weight (e.g., observed m/z 253.6 [M+H]⁺ matches theoretical mass ).

- HPLC : Employ reverse-phase HPLC with standardized conditions (e.g., C18 column, TFA-containing mobile phase) to assess purity. Retention times (~1.29 minutes in QC-SMD-TFA05 conditions) help benchmark reproducibility .

- NMR Spectroscopy : Compare ¹H/¹³C NMR data to literature values to verify substituent positions (e.g., trifluoromethyl and ethyl ester groups) .

Q. How can researchers optimize the hydrolysis of this compound to its carboxylic acid derivative?

- Protocol :

- Dissolve the ester in a 1:1 ethanol/water mixture, add 2 equivalents of NaOH, and stir at room temperature for 1 hour. Acidify the product with 1 N HCl and extract with ethyl acetate. Dry over MgSO₄ and concentrate under reduced pressure to isolate the acid .

- Troubleshooting :

- Low yields (~83% crude) may arise from incomplete hydrolysis; extend reaction time or increase NaOH equivalents. Monitor progress via TLC (silica gel, ethyl acetate/hexanes).

Q. What are the stability considerations for storing this compound?

- Guidelines :

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or light .

- Monitor for decomposition via periodic LCMS/HPLC analysis, particularly if used in long-term biological assays.

Advanced Research Questions

Q. How do substitution patterns on the pyridine ring influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The 3-chloro and 4-trifluoromethyl groups act as electron-withdrawing substituents, directing cross-coupling (e.g., Suzuki-Miyaura) to the 5-position. Computational modeling (DFT) predicts higher activation barriers for meta-substitution compared to para .

- Case Study :

- Palladium-catalyzed coupling with boronic acids yields biaryl derivatives, useful in agrochemical intermediates .

Q. How can researchers resolve contradictory LCMS/HPLC data during impurity profiling?

- Analytical Strategy :

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., m/z 253.0117 vs. 253.0141 for chloro vs. bromo analogs) .

- 2D-LC : Use orthogonal separation (e.g., ion-pairing vs. reversed-phase) to isolate co-eluting species .

- Example :

- A peak at m/z 789 [M+H]⁺ in LCMS (unrelated to the parent compound) was traced to a dimerization byproduct in a patent example; this required column chromatography for removal .

Q. What computational tools are effective for predicting the bioactivity of derivatives?

- Approach :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. The trifluoromethyl group enhances binding via hydrophobic interactions .

- ADMET Prediction : Tools like SwissADME assess logP (~2.3) and metabolic stability, critical for optimizing lead compounds .

Synthetic Methodology and Byproduct Management

Q. What alternative synthetic routes exist for this compound beyond esterification?

- Routes :

- Condensation Reactions : React 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >90% .

- Byproduct Mitigation :

- Column chromatography (silica gel, hexanes:ethyl acetate 4:1) removes unreacted starting material or halogenated impurities .

Q. How does the trifluoromethyl group influence regioselectivity in electrophilic substitutions?

- Electronic Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.